molecular formula C14H7Cl2NO3S2 B13037247 (6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone

(6-Chloro-1,1-dioxido-1,4,2-benzodithiazin-3-yl)(4-chlorophenyl)methanone

Cat. No.: B13037247
M. Wt: 372.2 g/mol
InChI Key: UIOWAMBHSUSHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone is a complex organic compound that features a unique structure combining a dithiazinone ring system with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone typically involves the following steps:

    Formation of the Dithiazinone Ring: The dithiazinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a chlorinated benzene derivative and a sulfur-containing reagent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the dithiazinone ring is treated with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of efficiency.

    Purification Techniques: Utilizing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated positions on the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced dithiazinone derivatives.

    Substitution: Formation of methoxy or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: It can be incorporated into polymers to enhance their thermal and chemical stability.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure and reactivity.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments with specific properties.

    Agricultural Chemicals: It may be utilized in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone exerts its effects involves interaction with specific molecular targets. For instance:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar chlorinated aromatic structures but lack the dithiazinone ring.

    Sulfonamides: These compounds share the sulfone functional group but have different core structures.

Uniqueness

    Structural Complexity: The combination of a dithiazinone ring with a chlorophenyl group makes (6-Chloro-1,1-dioxidobenzo[e][1,4,2]dithiazin-3-yl)(4-chlorophenyl)methanone unique compared to simpler chlorinated aromatic compounds.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications, enhancing its utility in various applications.

Properties

Molecular Formula

C14H7Cl2NO3S2

Molecular Weight

372.2 g/mol

IUPAC Name

(6-chloro-1,1-dioxo-1λ6,4,2-benzodithiazin-3-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H7Cl2NO3S2/c15-9-3-1-8(2-4-9)13(18)14-17-22(19,20)12-6-5-10(16)7-11(12)21-14/h1-7H

InChI Key

UIOWAMBHSUSHIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NS(=O)(=O)C3=C(S2)C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.